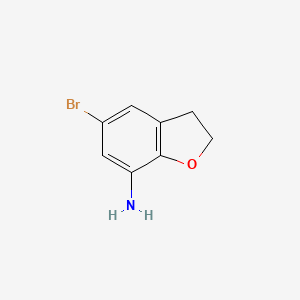

5-Bromo-2,3-dihydrobenzofuran-7-amine

Description

Properties

CAS No. |

219963-64-1 |

|---|---|

Molecular Formula |

C8H8BrNO |

Molecular Weight |

214.06 g/mol |

IUPAC Name |

5-bromo-2,3-dihydro-1-benzofuran-7-amine |

InChI |

InChI=1S/C8H8BrNO/c9-6-3-5-1-2-11-8(5)7(10)4-6/h3-4H,1-2,10H2 |

InChI Key |

RMUNZENURSBKKK-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C1C=C(C=C2N)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Differences

The following table summarizes key structural and molecular differences between 5-Bromo-2,3-dihydrobenzofuran-7-amine and its analogs:

Key Observations:

- Substituent Position: The target compound’s bromine (position 5) and amine (position 7) differ from analogs with halogens at positions 6 or 7 and amines at position 3.

- Chirality: Compounds like (3R)-6-Bromo-7-chloro-2,3-dihydrobenzofuran-3-amine exhibit stereochemical complexity, which can influence biological activity and metabolic stability .

- Functional Groups: The methyl group in 5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-amine enhances lipophilicity, likely improving membrane permeability compared to the target compound .

Antifungal Activity

Brominated benzofuran derivatives, such as methyl 7-acetyl-5-bromo-3-(bromomethyl)-6-hydroxy-1-benzofuran-2-carboxylate (, Figure 5), exhibit synergistic antifungal activity with amiodarone .

Cytotoxicity and Cell Proliferation

Although direct data for the target compound are unavailable, brominated nucleoside analogs like 5-Bromo-2'-deoxyuridine (BrdU) are widely used in cell proliferation assays (). The dihydrobenzofuran scaffold in the target compound may offer a structurally distinct platform for designing cytotoxic agents, particularly if coupled with functional groups that enhance DNA intercalation or enzyme inhibition .

Preparation Methods

Bromination of 2,3-Dihydrobenzofuran-7-carboxamide

A foundational approach involves bromination of 2,3-dihydrobenzofuran-7-carboxamide (3 ) using bromine in acetic acid with sodium acetate as a base. This reaction proceeds at 80°C for 3 hours, yielding 5-bromo-2,3-dihydrobenzofuran-7-carboxamide (4 ) with an 80% yield. The carboxamide group at position 7 directs electrophilic bromination to the meta position (C5) due to its electron-withdrawing nature, ensuring regioselectivity.

Key Reaction Conditions

| Parameter | Value |

|---|---|

| Bromine concentration | 1.60 mmol in acetic acid |

| Catalyst | Sodium acetate (2.21 mmol) |

| Temperature | 80°C |

| Time | 3 hours |

Nitration and Reduction Strategy

An alternative pathway begins with nitration of 2,3-dihydrobenzofuran-7-carboxamide (3 ) using nitric acid and trifluoroacetic acid (TFA) at low temperatures to yield 5-nitro-2,3-dihydrobenzofuran-7-carboxamide (5 ). Subsequent reduction of the nitro group with tin(II) chloride dihydrate in ethyl acetate under reflux conditions produces 5-amino-2,3-dihydrobenzofuran-7-carboxamide (6 ). Adapting this method, bromination at C5 prior to nitration could theoretically yield the target compound, though positional competition between bromine and nitro groups necessitates careful optimization.

Functional Group Interconversion

Carboxamide-to-Amine Conversion

The direct reduction of 5-bromo-2,3-dihydrobenzofuran-7-carboxamide (4 ) to the primary amine remains underexplored in the literature. However, analogous transformations suggest potential routes:

-

Hofmann Degradation : Treating 4 with a strong base (e.g., NaOH) and bromine could convert the carboxamide to a primary amine, though this risks side reactions such as ring opening.

-

Enzymatic Hydrolysis : Lipase-catalyzed hydrolysis of 4 to 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid, followed by Curtius rearrangement, offers a speculative pathway.

Catalytic Systems and Optimization

Bromination Catalysts

The use of mixed solid catalysts, such as copper chloride and ferric chloride, enhances electrophilic aromatic substitution in dihydrobenzofuran derivatives. For example, bromination of 2-phenoxyethanol with this catalyst system achieves high yields of 2,3-dihydrobenzofuran precursors.

Directed Ortho-Metalation

Directed ortho-metalation (DoM) using n-butyllithium and N,N,N′,N′-tetramethylethylenediamine (TEMED) enables precise functionalization of dihydrobenzofuran cores. This method, demonstrated in the synthesis of 2,3-dihydrobenzofuran-7-carboxylic acid (2 ), could be adapted to introduce bromine or amino groups at specific positions.

Challenges and Limitations

Regiochemical Control

Competing directing effects between the dihydrofuran oxygen and substituents (e.g., bromine, carboxamide) complicate regioselectivity. For instance, nitration of 5-bromo-2,3-dihydrobenzofuran may favor positions 4 or 6 due to the meta-directing influence of bromine.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-Bromo-2,3-dihydrobenzofuran-7-amine?

- Answer : The compound can be synthesized via catalytic hydrogenation of nitro intermediates. For example, 7-nitro derivatives of dihydrobenzofuran are reduced using palladium/carbon catalysts under hydrogen to yield the corresponding amine . Alternative routes involve reductive amination of aldehyde precursors (e.g., 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde, CAS 281678-73-7) using ammonia or amine donors in the presence of reducing agents like sodium cyanoborohydride .

Q. How is the purity and structural integrity of this compound validated?

- Answer :

- Chromatography : HPLC or GC-MS with polar stationary phases (e.g., C18 columns) and acetonitrile/water gradients to resolve impurities .

- Spectroscopy : H/C NMR analysis confirms regiochemistry (e.g., bromo substitution at C5, amine at C7). Key signals include aromatic protons (δ 6.5–7.2 ppm) and dihydrofuran CH groups (δ 2.8–3.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H] at m/z 213.00 (CHBrNO) .

Q. What safety protocols are critical when handling this compound?

- Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation sensitization (Risk Phrase R42) .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How does the bromo substituent influence the compound’s reactivity in cross-coupling reactions?

- Answer : The bromine at C5 enables Suzuki-Miyaura couplings with aryl boronic acids (e.g., 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid, CAS 690632-72-5) to generate biaryl derivatives. Optimize with Pd(PPh) (1–5 mol%) in THF/water (3:1) at 80°C for 12–24 hours . Competing side reactions (e.g., debromination) are minimized using microwave-assisted protocols .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Answer :

- Batch Consistency : Verify purity (>98% by HPLC) to exclude impurities (e.g., residual aldehyde from incomplete reduction) .

- Assay Variability : Use orthogonal assays (e.g., BrdU cell proliferation vs. MTT viability) to confirm activity .

- Solubility Adjustments : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid precipitation in aqueous media .

Q. How do structural analogs (e.g., chloro, methoxy substitutions) affect pharmacological properties?

- Answer : SAR studies show:

- Methoxy analogs (e.g., 5-Methoxy-2,3-dihydrobenzofuran-3-amine) exhibit reduced lipophilicity (cLogP ~1.2 vs. 2.5 for bromo), impacting blood-brain barrier penetration .

- Chloro derivatives demonstrate enhanced electrophilicity, improving covalent binding to target proteins but increasing toxicity .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Answer :

- Acidic Conditions (pH <3) : Rapid degradation via amine protonation and ring-opening (t <1 hour at 25°C) .

- Thermal Stability : Decomposes above 150°C, forming brominated byproducts (e.g., HBr gas detected via FTIR) .

Methodological Best Practices

- Synthetic Optimization : Screen palladium catalysts (e.g., Pd(OAc) vs. PdCl) to enhance coupling yields .

- Data Reproducibility : Document reaction parameters (e.g., solvent purity, inert atmosphere) to mitigate batch-to-batch variability .

- Analytical Validation : Use deuterated solvents (e.g., DMSO-d) for NMR to avoid signal overlap from residual protons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.